1-Benzyl-3,3-dimethylpiperazine
Overview
Description
1-Benzyl-3,3-dimethylpiperazine, also known as BZP, is a synthetic stimulant that belongs to the piperazine family. It has a molecular formula of C13H20N2 and a molecular weight of 204.31 g/mol .
Molecular Structure Analysis
The InChI code for 1-Benzyl-3,3-dimethylpiperazine is 1S/C13H20N2/c1-13(2)11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,14H,8-11H2,1-2H3 . This indicates that the molecule consists of a piperazine ring substituted with a benzyl group and two methyl groups .Physical And Chemical Properties Analysis
1-Benzyl-3,3-dimethylpiperazine is a liquid at room temperature . It has a boiling point of approximately 286.6°C at 760 mmHg . It should be stored at a temperature of 4°C, protected from light .Scientific Research Applications
CCR1 Antagonists
- Research has highlighted the use of 1-acyl-4-benzyl-2,5-dimethylpiperazine derivatives as CCR1 antagonists, which are useful in treating inflammatory diseases. These compounds demonstrate good receptor affinity and favorable in vivo pharmacokinetic properties, making them superior to closely related prior art compounds (Norman, 2006).
Crystal Engineering and Host-Guest Chemistry
- The use of benzylpiperazine in cocrystallization with 5-sulfosalicylic acid has been studied for its impact on hydrogen-bonding supramolecular architectures. This research contributes to crystal engineering and host-guest chemistry, showcasing how these compounds can form stable crystalline structures (Wang et al., 2011).
Synthetic Methodology Development
- Studies have been conducted on the stereoselective synthesis of piperazine compounds, including 1-benzhydryl-4-cinnamylpiperazines. These synthetic methods are crucial for producing specific isomers of these compounds, which have applications in various chemical processes (Shivprakash & Reddy, 2014).
Corrosion Resistance
- Research into hydrazone derivatives, including those related to benzylpiperazine structures, has demonstrated their potential as corrosion inhibitors for mild steel. This has significant implications for industrial applications where steel corrosion is a concern (Lgaz et al., 2020).
Future Directions
While specific future directions for 1-Benzyl-3,3-dimethylpiperazine are not available, research into the potential applications of piperazines is ongoing. For example, ionic liquids, which can include piperazine derivatives, are being studied for their potential use in high-temperature applications .
properties
IUPAC Name |
1-benzyl-3,3-dimethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-13(2)11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,14H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODCZDOPRYMUSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278866 | |
Record name | 3,3-Dimethyl-1-(phenylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3,3-dimethylpiperazine | |
CAS RN |
674791-95-8 | |
Record name | 3,3-Dimethyl-1-(phenylmethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=674791-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethyl-1-(phenylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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